molecular formula C11H16N6O B1372044 1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea CAS No. 1208696-98-3

1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea

Cat. No.: B1372044
CAS No.: 1208696-98-3
M. Wt: 248.28 g/mol
InChI Key: YKPQIDOCNCFFFW-UHFFFAOYSA-N
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Description

1,3-Bis(1,3-dimethyl-1H-pyrazol-5-yl)urea is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two 1,3-dimethyl-1H-pyrazol-5-yl groups attached to a central urea moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with a suitable urea derivative under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to activate the carboxylic acid, followed by reaction with urea to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the synthesis is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1,3-dimethyl-1H-pyrazol-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Major Products Formed

Scientific Research Applications

1,3-Bis(1,3-dimethyl-1H-pyrazol-5-yl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
  • 1,3-Dimethyl-1H-pyrazole-5-carboxamide
  • 1,3-Dimethyl-1H-pyrazole-5-thiol

Uniqueness

1,3-Bis(1,3-dimethyl-1H-pyrazol-5-yl)urea is unique due to its dual pyrazole rings attached to a central urea moiety, which imparts distinct chemical and biological properties. This structure allows for versatile reactivity and potential for forming stable complexes with metal ions, making it valuable in coordination chemistry and material science .

Properties

IUPAC Name

1,3-bis(2,5-dimethylpyrazol-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O/c1-7-5-9(16(3)14-7)12-11(18)13-10-6-8(2)15-17(10)4/h5-6H,1-4H3,(H2,12,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPQIDOCNCFFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)NC2=CC(=NN2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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